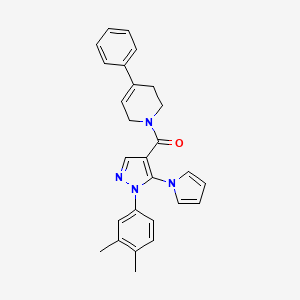

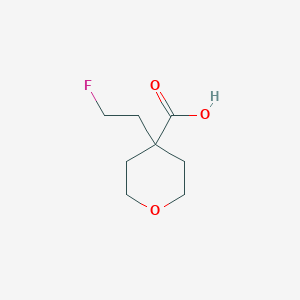

![molecular formula C18H27N3O2 B2569393 2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide CAS No. 887349-01-1](/img/structure/B2569393.png)

2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The specific molecular structure of “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” is not detailed in the search results.Chemical Reactions Analysis

While benzimidazoles have been studied for their reactivity in various chemical reactions , specific chemical reactions involving “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” are not detailed in the search results .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

- Research has delved into the synthesis of pyrimido[1,2‐a]benzimidazoles through reactions involving 2-aminobenzimidazole, highlighting the chemical versatility and reactivity of benzimidazole derivatives in producing complex heterocyclic compounds (Troxler & Weber, 1974). This study underscores the foundational role of benzimidazole derivatives in synthetic organic chemistry.

Pharmacological Applications

- Benzimidazole derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with specific compounds showing significant selectivity and potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This highlights the pharmaceutical relevance of benzimidazole derivatives in developing treatments for metabolic disorders.

Material Science and Engineering

- The development of photoresponsive molecularly imprinted hydrogels utilizing azobenzene-containing monomers demonstrates the application of benzimidazole-related compounds in creating stimuli-responsive materials. These hydrogels can regulate the release and uptake of pharmaceuticals in aqueous media, indicating their potential in drug delivery systems (Gong, Wong, & Lam, 2008).

Antimicrobial Activity

- Benzimidazole derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial activities. Studies have shown that certain derivatives possess potent antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Bhor & Sable, 2022).

Analytical Chemistry

- The synthesis and evaluation of benzimidazole derivatives as antioxidants for base oil demonstrate the chemical's potential in industrial applications, particularly in improving the oxidative stability of lubricants (Basta et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-6-16(22)18-19-14-9-7-8-10-15(14)20(18)11-17(23)21(12(2)3)13(4)5/h7-10,12-13,16,22H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGYWMVVQCYWTNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)

![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)

![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)